Flavone, 2',3,4',5,7-pentamethoxy-
CAS No.: 7555-80-8
Cat. No.: VC0536331
Molecular Formula: C20H20O7
Molecular Weight: 372.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7555-80-8 |
---|---|
Molecular Formula | C20H20O7 |
Molecular Weight | 372.4 g/mol |
IUPAC Name | 2-(2,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one |
Standard InChI | InChI=1S/C20H20O7/c1-22-11-6-7-13(14(8-11)24-3)19-20(26-5)18(21)17-15(25-4)9-12(23-2)10-16(17)27-19/h6-10H,1-5H3 |
Standard InChI Key | KPJGABLCRGWDRB-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC |
Canonical SMILES | COC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Flavone, 2',3,4',5,7-pentamethoxy- belongs to the flavone family, characterized by a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C). The methoxy (-OCH₃) groups at positions 2', 3, 4', 5, and 7 distinguish it from related flavonoids.
Molecular and Structural Data
Property | Value |
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CAS No. | 7555-80-8 |
IUPAC Name | 2-(2,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one |
Molecular Formula | C₂₀H₂₀O₇ |
Molecular Weight | 372.4 g/mol |
SMILES | COC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC |
Solubility | Soluble in DMSO |
Storage Conditions | Dry, dark, 0–4°C (short-term) |
Biological Activities and Mechanisms
Antioxidant Activity
Flavone, 2',3,4',5,7-pentamethoxy- demonstrates radical-scavenging capacity, a hallmark of methoxylated flavonoids. The electron-donating methoxy groups stabilize phenolic radicals, enabling neutralization of reactive oxygen species (ROS). Comparative studies suggest that methoxylation patterns critically influence antioxidant efficacy. For instance, luteolin tetramethylether (5,7,3',4'-tetra-OCH₃) exhibits reduced activity compared to its hydroxylated counterpart , highlighting the nuanced structure-activity relationships in this class.
Adenosine Receptor Interactions
Preliminary investigations indicate affinity for adenosine receptors (ARs), particularly A₁ and A₂ₐ subtypes. AR modulation holds therapeutic potential for neurological disorders, inflammation, and cardiovascular diseases. Molecular docking simulations predict that the compound’s planar structure and methoxy substituents facilitate hydrophobic interactions with receptor binding pockets, though experimental validation is pending.
Future Research Directions
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Target Identification: Proteomic or transcriptomic profiling could elucidate additional molecular targets, such as kinases or ion channels.
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Structure-Activity Optimization: Systematic variation of methoxy groups may enhance potency or selectivity for adenosine receptors.
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In Vivo Pharmacokinetics: Assessing oral bioavailability, tissue distribution, and metabolism in animal models is critical for therapeutic development.
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Disease Models: Testing in rodent models of neurodegeneration, diabetes, or infection will clarify translational potential.
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